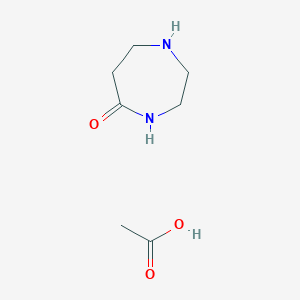

1,4-diazepan-5-one acetate

Description

Contextualizing 1,4-Diazepan-5-one (B1224613) as a Core Heterocyclic Scaffold

1,4-Diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a ketone group at position 5. vulcanchem.com This structure, also known as homopiperazin-5-one, serves as a fundamental building block, or scaffold, in the synthesis of more complex molecules. vulcanchem.com Heterocyclic scaffolds are cyclic compounds containing atoms of at least two different elements in their rings. In medicinal chemistry, these scaffolds are crucial as they form the core structure of many therapeutic agents. The diazepane ring system is a notable structural motif found in a variety of pharmaceuticals. nih.gov The reactivity of the 1,4-diazepan-5-one scaffold is centered on its ketone and secondary amine functionalities, allowing for a range of chemical modifications such as nucleophilic additions, reductions, alkylations, and acylations. vulcanchem.com

Derivatives built upon this scaffold are investigated for their potential biological activities. For instance, the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones is a method used to create gem-disubstituted diazepanone heterocycles, which are then explored for their therapeutic potential. nih.gov

Overview of the Significance of Seven-Membered Nitrogen Heterocycles in Medicinal and Synthetic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes and diazepines, represent a critical class of compounds in both medicinal and synthetic chemistry. nih.govresearchgate.net Their non-planar and flexible three-dimensional structures offer significant structural diversity, which is advantageous for designing new drugs with enhanced pharmacological profiles, including improved bioavailability and target specificity. researchgate.netnih.gov

These heterocycles exhibit a broad spectrum of biological activities, making them valuable leads for drug discovery in various therapeutic areas. nih.gov Research has demonstrated their potential as anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective agents. nih.govnih.gov A significant portion of drugs approved by the U.S. Food and Drug Administration (FDA) contain nitrogen heterocycles, underscoring their importance in pharmaceutical development. ijnrd.org The 1,4-diazepine framework, in particular, has been associated with a wide range of therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. researchgate.netnih.gov

The synthesis of these seven-membered rings is an active area of research, with chemists developing efficient methods, such as one-pot multicomponent reactions, to construct these complex scaffolds. growingscience.com

Rationale for Research Focus on 1,4-Diazepan-5-one Acetate (B1210297) and Structurally Related Derivatives

The specific focus on 1,4-diazepan-5-one acetate stems from the advantageous properties conferred by the acetate salt form and the versatility of the core scaffold for creating diverse derivatives. The acetate salt is formed through the protonation of a secondary amine group in the diazepanone ring by acetic acid. vulcanchem.com This conversion to the acetate form increases the compound's polarity and molecular weight, which can enhance its solubility in aqueous solutions—a critical factor for pharmaceutical formulation and biological testing. vulcanchem.com

1,4-Diazepan-5-one and its derivatives serve as important intermediates in the synthesis of other valuable chemical entities. For example, they can be used as precursors for β-amino acids and β-lactams through ring-opening reactions. vulcanchem.com Furthermore, derivatives such as 1-acetyl-1,4-diazepan-5-one (B1376664) are used as building blocks for more complex molecules with potential therapeutic effects. evitachem.com

Research into structurally related derivatives, like N-benzyl-1,4-diazepan-5-one, is driven by the quest for new therapeutic agents. lookchem.com For example, studies have investigated the potential of various 1,4-diazepan-5-one derivatives as inhibitors of specific biological targets, such as human nitric oxide synthesis or as agents with anticancer properties. lookchem.com The ability to synthesize a wide array of derivatives from the 1,4-diazepan-5-one core allows for extensive structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity and properties of potential drug candidates. nih.gov

Data Tables

Table 1: Physicochemical Properties of 1,4-Diazepan-5-one and its Acetate Salt Data inferred for the acetate salt based on the properties of the base compound.

| Property | 1,4-Diazepan-5-one (Base Compound) | 1,4-Diazepan-5-one Acetate | Reference |

| CAS Number | 34376-54-0 | 190900-20-0 | vulcanchem.comscbt.comchemscene.com |

| Molecular Formula | C₅H₁₀N₂O | C₇H₁₄N₂O₃ | vulcanchem.comscbt.comchemscene.com |

| Molecular Weight | 114.15 g/mol | 174.20 g/mol | vulcanchem.comchemscene.com |

| Melting Point | 65–68°C | Likely lower due to salt form | vulcanchem.com |

| Boiling Point | 308.8°C | Decomposes before boiling | vulcanchem.com |

| Solubility | Slight in water | Enhanced in polar solvents | vulcanchem.com |

Table 2: Examples of Biologically Active Seven-Membered Nitrogen Heterocycles

| Compound Name | Class | Noted Biological/Therapeutic Application | Reference |

| Quetiapine | Dibenzothiazepine derivative | Antipsychotic for schizophrenia | ijnrd.org |

| Diazepam | Benzodiazepine (B76468) | Anxiolytic, anticonvulsant | mdpi.com |

| Suvorexant | Diazepane derivative | Anti-insomnia drug | nih.gov |

| Imatinib | Phenylaminopyrimidine derivative | Anticancer (Tyrosine kinase inhibitor) | |

| Clozapine | Dibenzodiazepine | Antipsychotic | nih.gov |

Properties

IUPAC Name |

acetic acid;1,4-diazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCHTLQVOSCJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Diazepan 5 One Derivatives

Conventional Synthetic Routes to the 1,4-Diazepan-5-one (B1224613) Core

Conventional synthesis in solution remains a fundamental approach for accessing the 1,4-diazepan-5-one ring system. These methods can be broadly categorized into one-pot reactions that build the core in a single sequence and more traditional multi-step strategies that involve the isolation of intermediates.

A notable one-pot method allows for the convenient synthesis of 2,7-diaryl- conicet.gov.arjocpr.com-diazepan-5-ones from 2,6-diaryl-piperidin-4-ones. nih.gov This approach utilizes a heterogeneous NaHSO₄·Al₂O₃ catalyst under solvent-free conditions, with microwave irradiation providing the energy for the reaction. nih.gov A significant advantage of this method is the ability to recover and reuse the catalyst up to four times after washing with ethyl acetate (B1210297), enhancing the sustainability of the process. nih.gov This reaction provides a direct route to diazepanones with aryl substituents at the 2 and 7 positions, which are of interest for their potential biological activities. nih.gov

Table 1: One-Pot Synthesis of 2,7-Diaryl- conicet.gov.arjocpr.com-diazepan-5-ones

| Starting Material | Catalyst | Conditions | Key Feature |

|---|

Multi-step synthesis strategies offer a more controlled, albeit longer, pathway to substituted 1,4-diazepan-5-ones. These routes often involve the sequential formation of bonds to construct the seven-membered ring. An efficient, high-yield method has been developed for synthesizing cycloalkane-fused and phenyl-substituted 1,4-diazepin-5-ones starting from β-amino acids. researchgate.net Other common procedures involve the condensation of diamines, such as o-phenylenediamines, with carbonyl compounds to form the diazepine (B8756704) ring. nih.govnih.gov For instance, diazepinones can be synthesized and subsequently converted into corresponding thiones, which then react with an amine to yield the desired amidine. jocpr.com These stepwise approaches allow for the purification of intermediates and can provide greater control over the final product's substitution pattern.

Solid-Phase Synthesis of Fused 1,4-Diazepanone Peptidomimetics

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, and it has been successfully applied to the creation of complex 1,4-diazepanone derivatives. mdpi.com This methodology is particularly valuable for synthesizing peptidomimetics, where the diazepanone ring is incorporated into a peptide sequence to impose structural constraints. conicet.gov.arfao.org

A sophisticated solid-phase strategy for creating fused 1,4-diazepanones involves a tandem N-iminium ion cyclization–nucleophilic addition reaction. conicet.gov.arfao.org This process begins with protected N-oxoalkyl-derivatized peptides attached to a solid support. conicet.gov.arfao.org An acid-mediated reaction then forms a cyclic N-acyliminium ion from an aldehyde tethered to an amide nitrogen within the peptide chain. conicet.gov.arresearchgate.net This reactive intermediate undergoes an intramolecular cyclization followed by a nucleophilic addition, a powerful sequence that generates two rings and a new stereogenic center in a single, often stereocontrolled, step. conicet.gov.arresearchgate.net The diagnostic resonance for the resulting fused ring system can be observed in ¹H NMR spectra, showing the 9a-H protons as a doublet or doublet of doublets. conicet.gov.ar

Table 2: Key Steps in Tandem N-Iminium Ion Cyclization–Nucleophilic Addition

| Step | Description | Outcome |

|---|---|---|

| 1. Iminium Ion Formation | Acid-mediated formation of a cyclic N-acyliminium ion from a peptide-bound aldehyde. conicet.gov.ar | Creation of a reactive electrophilic intermediate. |

| 2. Cyclization-Addition | Intramolecular nucleophilic attack on the iminium ion. conicet.gov.arresearchgate.net | Formation of a fused bicyclic system containing the 1,4-diazepanone ring. conicet.gov.ar |

Peptides are inherently flexible molecules, which can be a drawback for drug design where a specific, bioactive conformation is desired. researchgate.netmdpi.com Incorporating a rigid molecular scaffold, such as a fused 1,4-diazepanone, into the peptide backbone serves as a conformational constraint. conicet.gov.arfao.org This strategy limits the number of accessible low-energy conformations, effectively "locking" the peptide into a more defined three-dimensional shape. researchgate.net Such conformationally constrained peptidomimetics are invaluable tools for studying structure-activity relationships and can lead to ligands with enhanced potency, receptor subtype selectivity, and enzymatic stability. researchgate.net The solid-phase synthesis of these constrained peptides allows for the systematic exploration of structural diversity. conicet.gov.armdpi.com

Derivatization Strategies of 1,4-Diazepan-5-one

The core 1,4-diazepan-5-one structure can be chemically modified at various positions to generate a wide array of derivatives. A common strategy involves the reaction of a suitably substituted diazepinone precursor with different amines. For example, substituted 8-amino-10-methyl chromeno[3,4-b]thieno[2,3-e] conicet.gov.arjocpr.comdiazepin-6(12H)-one hydrochlorides can be treated with various cyclic secondary amines (such as N-methyl, N-ethyl, N-phenyl, and N-benzylpiperazine) in the presence of potassium carbonate and toluene (B28343) under reflux conditions. jocpr.com This leads to the formation of new derivatives with the secondary amine incorporated as a side chain. jocpr.com This approach demonstrates a modular method for creating libraries of related compounds by varying the amine component, which is a common practice in medicinal chemistry to explore structure-activity relationships. jocpr.com

Synthesis of N-Nitroso-1,4-Diazepan-5-one Derivatives

N-nitrosation of the 1,4-diazepan-5-one scaffold is a key transformation, often utilized to activate the molecule for further functionalization or to study its conformational properties. The introduction of a nitroso group can lead to the formation of intermediates that are valuable in the synthesis of more complex, fused heterocyclic systems. nih.govnih.gov

One established method involves the chemical activation of the cyclic secondary amide in the 1,4-benzodiazepine (B1214927) core. This transformation into N-nitrosoamidines serves as a useful approach for the functionalization at position 2 of the bicyclic system. nih.govresearchgate.net These N-nitrosoamidine intermediates can then react with various nucleophiles to construct tricyclic benzodiazepine (B76468) derivatives. For instance, treatment with nucleophiles like acetylhydrazine, aminoacetaldehyde dimethylacetal, or 1-amino-2-propanol, followed by an acid-catalyzed cyclization, yields triazolo- and imidazobenzodiazepines in good yields. nih.govnih.gov This strategy provides an alternative synthetic route to established drugs such as alprazolam and triazolam. nih.govnih.gov

The general procedure for creating triazolobenzodiazepines from N-nitrosoamidine precursors involves heating a solution of the N-nitrosoamidine with p-Toluenesulfonic acid (TsOH) in a solvent like dimethylformamide (DMF). nih.gov

Table 1: Synthesis of Triazolobenzodiazepines from N-Nitrosoamidine Precursors

| Nucleophile | Intermediate Step | Final Step | Product Type |

| Acetylhydrazine | Replacement of N-nitrosoamidine moiety | Acid-catalyzed cyclization | Triazolobenzodiazepine |

| Aminoacetaldehyde dimethylacetal | Replacement of N-nitrosoamidine moiety | Acid-catalyzed cyclization | Imidazobenzodiazepine |

| 1-amino-2-propanol | Replacement of N-nitrosoamidine moiety | Oxidation and acid-catalyzed cyclization | Imidazobenzodiazepine |

Detailed conformational analyses of N-nitrosohexahydro-1,4-diazepin-5-ones have also been conducted, providing insight into the stereochemistry of these molecules. acs.orgacs.org

Functionalization at Specific Ring Positions

Achieving functionalization at specific positions of the 1,4-diazepan-5-one ring is crucial for developing new analogues with potentially enhanced pharmacological properties. A significant advancement in this area is the use of palladium-catalyzed asymmetric allylic alkylation to introduce gem-disubstitution. nih.gov

This method allows for the synthesis of enantioenriched gem-disubstituted diazepanones in high yields (up to >99%) and with high enantioselectivity (up to 95% ee). nih.gov The reaction's success is highly dependent on the choice of ligand and solvent, with the (S)‑(CF3)3-t-BuPHOX ligand and a nonpolar solvent like methylcyclohexane (B89554) being identified as key to achieving high enantiomeric excess. nih.gov This protocol demonstrates excellent tolerance for a variety of functional groups, enabling the synthesis of diverse diazepanone heterocycles. nih.gov For example, the methodology has been successfully applied to prepare analogues of the FDA-approved drug suvorexant, which features a stereodefined chiral center in its diazepane ring. nih.gov

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones

| Parameter | Details | Reference |

| Catalyst | Palladium | nih.gov |

| Ligand | (S)‑(CF3)3-t-BuPHOX | nih.gov |

| Solvent | Methylcyclohexane (nonpolar) | nih.gov |

| Yield | Up to >99% | nih.gov |

| Enantioselectivity | Up to 95% ee | nih.gov |

| Key Feature | Creates all-carbon quaternary stereocenters | nih.gov |

This asymmetric synthesis is significant because a higher degree of saturation and the presence of chiral centers in drug molecules are correlated with greater clinical success and potentially fewer off-target effects. nih.gov

Sustainable and Green Chemistry Approaches in 1,4-Diazepan-5-one Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing 1,4-diazepan-5-one and related benzodiazepine structures. These approaches prioritize the use of environmentally benign catalysts, safer solvents, and processes that allow for catalyst recycling.

Application of Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages in organic synthesis, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions. Various heterogeneous catalysts have been successfully employed for the synthesis of diazepine and benzodiazepine derivatives.

For example, Keggin-type heteropolyacids (HPAs) have been shown to be highly efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.govnih.gov These catalysts exhibit strong Brønsted acidity and allow reactions to proceed with high yields and shorter reaction times compared to conventional catalysts like trifluoroacetic acid. nih.gov The catalytic activity can be tuned by altering the composition of the HPA. nih.gov

Other novel heterogeneous catalysts include:

Volcanic Ash: Used as a natural, safe, and recyclable acid catalyst for the synthesis of 3H-1,5-benzodiazepines under solvent-free conditions. nih.gov

Silica-Alumina (SiO2-Al2O3): A binary mixed metal oxide that effectively catalyzes the synthesis of 2,4-disubstituted 1,5-benzodiazepines. chemrevlett.com

Oxalic Acid in Water: A three-component reaction of a diamine, a 1,3-diketone, and an aromatic aldehyde using oxalic acid as a catalyst in water provides a green route to dibenz nih.govnih.gov-diazepine-1-ones with good yields. researchgate.net

Table 3: Examples of Heterogeneous Catalysts in Diazepine Synthesis

| Catalyst | Substrates | Conditions | Key Advantages |

| Keggin-type Heteropolyacids | Enaminones, Aldehydes | Refluxing ethanol | High yields, short reaction times |

| Volcanic Ash | o-Phenylenediamine, Ketones | 130 °C, solvent-free | Eco-friendly, recyclable |

| Silica-Alumina (SiO2-Al2O3) | Chalcone, o-Phenylenediamine | 80°C, ethanol | Non-toxic, inexpensive |

| Oxalic Acid | Diamine, 1,3-diketone, Aldehyde | 100 °C, water | Green solvent, good yields |

Catalyst Reusability and Environmental Considerations

A major benefit of using heterogeneous catalysts is their potential for recovery and reuse, which reduces waste and lowers process costs. Several studies have demonstrated the excellent reusability of these catalysts in benzodiazepine synthesis.

For instance, the volcanic ash catalyst used for synthesizing 1,5-benzodiazepines showed no significant decrease in yield even after five reuse cycles. nih.gov Similarly, a CoFe2O4@GO-K22·Ni magnetic nanocatalyst could be reused up to six times, and a Cu(II)-clay nanocatalyst was reusable for up to five cycles. nih.gov The silica-alumina catalyst was also recovered by simple filtration and reused for three successive reactions with only a slight decrease in product yield. chemrevlett.com

The use of water as a solvent, as seen in the oxalic acid-catalyzed synthesis, is a significant step towards a greener process, avoiding the use of volatile organic compounds. researchgate.net These approaches, which combine catalyst reusability with the use of environmentally benign solvents and conditions, represent a more sustainable paradigm for the production of 1,4-diazepan-5-one derivatives and related pharmacologically important molecules. nih.govresearchgate.net

Advanced Structural Characterization and Conformational Analysis of 1,4 Diazepan 5 One Derivatives

Solution and Solid-State Conformational Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,4-diazepan-5-one derivatives. It provides detailed information about the molecular structure, connectivity, and the three-dimensional arrangement of atoms in both solution and solid states.

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT-135)

One-dimensional NMR techniques are fundamental for determining the basic carbon-hydrogen framework of a molecule. uobasrah.edu.iq

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the amide group in the 1,4-diazepan-5-one ring is typically observed at a characteristic downfield chemical shift (around 170-180 ppm) due to the strong deshielding effect of the oxygen atom. The other carbon atoms of the diazepane ring will appear at higher fields.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the carbonyl carbon) are not observed. This technique is invaluable for assigning the signals of the methylene groups within the 1,4-diazepan-5-one ring.

| ¹H NMR Data for a Representative 1,4-Diazepan-5-one Derivative | |

| Proton | Chemical Shift (δ) ppm |

| NH (amide) | 7.5-8.5 (broad singlet) |

| NH (amine) | 2.5-3.5 (broad singlet) |

| CH₂ (adjacent to C=O) | 2.4-2.6 (triplet) |

| CH₂ (adjacent to amide N) | 3.2-3.4 (multiplet) |

| CH₂ (adjacent to amine N) | 2.8-3.0 (multiplet) |

| CH₂ (ring) | 1.8-2.0 (multiplet) |

| ¹³C NMR Data for a Representative 1,4-Diazepan-5-one Derivative | |

| Carbon | Chemical Shift (δ) ppm |

| C=O (amide) | 170-175 |

| CH₂ (adjacent to C=O) | 35-40 |

| CH₂ (adjacent to amide N) | 45-50 |

| CH₂ (adjacent to amine N) | 40-45 |

| CH₂ (ring) | 25-30 |

Two-Dimensional NMR Experiments (COSY, HSQC)

Two-dimensional NMR experiments provide more detailed information about the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum indicate which protons are neighbors. For 1,4-diazepan-5-one derivatives, COSY is instrumental in tracing the proton-proton connectivities around the seven-membered ring, allowing for the unambiguous assignment of the methylene groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their already assigned proton signals from the ¹H NMR and COSY spectra.

Identification and Characterization of Rotational Isomers (Syn and Anti Rotamers)

The amide bond in the 1,4-diazepan-5-one ring has a partial double bond character, which restricts rotation around the C-N bond. This can lead to the existence of rotational isomers, or rotamers. wikipedia.org In substituted derivatives, this can result in syn and anti conformations, which describe the relative orientation of substituents across the amide bond.

These rotamers can often be observed as separate sets of signals in the NMR spectra, particularly at low temperatures where the rate of interconversion is slow. The ratio of the integrals of these signals can provide information about the relative stability of the different conformers. Nuclear Overhauser Effect (NOE) experiments can be used to distinguish between syn and anti rotamers by observing through-space interactions between specific protons. nih.gov

Dihedral Angle Analysis and Conformational Preferences in Solution

The seven-membered ring of 1,4-diazepan-5-one is not planar and can adopt several conformations, such as chair-like and boat-like forms. nih.gov The preferred conformation in solution can be investigated by analyzing the coupling constants (J-values) between protons in the ¹H NMR spectrum. The magnitude of the coupling constant is related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, it is possible to estimate the dihedral angles and thus deduce the predominant conformation of the ring in solution. nih.gov Computational modeling is often used in conjunction with experimental NMR data to refine the conformational analysis.

Ancillary Spectroscopic Characterization Techniques

While NMR is a powerful tool, other spectroscopic techniques are used to provide complementary structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov In the case of 1,4-diazepan-5-one acetate (B1210297), IR spectroscopy can confirm the presence of key functional groups. The absorption of infrared radiation causes vibrations of the bonds within the molecule, and different types of bonds absorb at characteristic frequencies.

Key characteristic absorption bands for 1,4-diazepan-5-one acetate would include:

A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. researchgate.net

N-H stretching vibrations for the amide and amine groups, which usually appear as one or more bands in the region of 3200-3500 cm⁻¹.

C-H stretching vibrations for the methylene groups in the ring, observed just below 3000 cm⁻¹.

Characteristic absorptions for the acetate counter-ion, including a strong carboxylate (COO⁻) stretch.

| Characteristic IR Absorption Bands for 1,4-Diazepan-5-one Acetate | |

| Functional Group | Frequency Range (cm⁻¹) |

| N-H Stretch (Amide & Amine) | 3200-3500 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=O Stretch (Amide) | 1650-1680 |

| N-H Bend (Amine) | 1590-1650 |

| C-N Stretch | 1000-1250 |

| Carboxylate (Acetate) | 1550-1610 and 1300-1420 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information about a molecule's mass and its fragmentation behavior upon ionization. For 1,4-diazepan-5-one acetate, mass spectrometry is crucial for confirming its molecular weight and for providing insights into its structural integrity through the analysis of its fragmentation patterns. While detailed experimental mass spectra for 1,4-diazepan-5-one acetate are not extensively documented in publicly available research, a theoretical analysis based on the known behavior of similar cyclic amides and heterocyclic structures can provide a robust framework for its characterization.

Molecular Ion and High-Resolution Mass Spectrometry

The first step in the mass spectrometric analysis of 1,4-diazepan-5-one acetate is the determination of its molecular weight. The free base, 1,4-diazepan-5-one, has a chemical formula of C₅H₁₀N₂O and a monoisotopic mass of approximately 114.0793 Da. The acetate salt would likely be analyzed in positive ion mode, where the volatile acetic acid is lost and the base is protonated.

Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for this purpose as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govrsc.org For 1,4-diazepan-5-one, this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 115.0871.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement of this ion, allowing for the determination of its elemental composition with high confidence. This is a critical step in confirming the identity of a synthesized compound.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 1,4-Diazepan-5-one

| Ion Species | Theoretical Exact Mass (m/z) | Elemental Composition |

| [M+H]⁺ | 115.0871 | C₅H₁₁N₂O⁺ |

| [M+Na]⁺ | 137.0691 | C₅H₁₀N₂NaO⁺ |

Note: Data is theoretical and calculated based on the elemental composition.

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of the protonated 1,4-diazepan-5-one molecule, [C₅H₁₁N₂O]⁺, is expected to proceed through several characteristic pathways, primarily involving the cleavage of the seven-membered ring and the loss of small neutral molecules. The fragmentation of cyclic structures can be complex, often involving ring-opening reactions followed by subsequent cleavages. nih.govyoutube.com

The amide bond is a key functional group that directs fragmentation. rsc.org Common fragmentation pathways for cyclic amides include:

Loss of Carbon Monoxide (CO): A characteristic fragmentation for carbonyl-containing compounds, leading to the formation of a five-membered ring fragment.

Ring Cleavage: The diazepane ring can undergo cleavage at various points, often initiated by the charge site. Alpha-cleavage adjacent to the nitrogen atoms is a common pathway in the fragmentation of amines. wikipedia.org

Loss of Ethyleneimine: Cleavage across the ring could lead to the expulsion of small, stable neutral molecules.

Based on these principles, a plausible fragmentation pathway for protonated 1,4-diazepan-5-one is proposed below.

Proposed Fragmentation of [1,4-Diazepan-5-one + H]⁺

The protonated molecular ion at m/z 115 would be selected as the precursor ion in an MS/MS experiment. Collision-induced dissociation (CID) would likely produce a series of product ions. A common fragmentation for amides is the cleavage of the N-CO bond. rsc.org

Table 2: Proposed Key Fragment Ions in the MS/MS Spectrum of Protonated 1,4-Diazepan-5-one

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure/Description |

| 115.1 | 87.1 | CO (28.0 Da) | Ring contraction following loss of carbon monoxide. |

| 115.1 | 72.1 | C₂H₃N (43.0 Da) | Cleavage of the C2-C3 and C5-N4 bonds. |

| 115.1 | 57.1 | C₂H₄N₂ (58.0 Da) | Cleavage of the N1-C2 and C3-C4 bonds. |

| 115.1 | 44.1 | C₃H₅NO (71.0 Da) | Fragment containing the ethylenediamine moiety. |

Note: This table represents a theoretical fragmentation pattern. The m/z values are nominal masses. Actual observed fragments and their relative intensities would need to be confirmed by experimental data.

The analysis of these fragmentation patterns allows researchers to piece together the structure of the molecule, confirming the connectivity of the atoms within the 1,4-diazepan-5-one ring system. While the specific fragmentation of the acetate salt form is not detailed, it is expected to readily dissociate in the ion source, allowing for the analysis of the core 1,4-diazepan-5-one structure.

Computational and Theoretical Investigations of 1,4 Diazepan 5 One Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For derivatives of 1,4-diazepan-5-one (B1224613), DFT studies can elucidate various molecular properties. ijasrm.com

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. This process would identify the key structural parameters for 1,4-diazepan-5-one acetate (B1210297), such as bond lengths, bond angles, and dihedral angles of its seven-membered ring. Analysis of the energetic landscape would reveal the relative stabilities of different conformations (e.g., chair, boat, twist-boat) that the diazepane ring can adopt.

| Parameter | Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.46 |

| C2-C3 Bond Length (Å) | 1.53 |

| N4-C5 Bond Length (Å) | 1.34 |

| C5=O6 Bond Length (Å) | 1.23 |

| N1-C7-C6 Angle (°) | 112.5 |

| C2-N1-C7 Dihedral Angle (°) | -65.0 |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests higher reactivity. nih.govnih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting how it will interact with other species. rsc.org The MEP map illustrates regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. nih.gov For 1,4-diazepan-5-one acetate, the MEP would highlight the electronegative oxygen atom of the carbonyl group as a region of high negative potential and the protons on the nitrogen atoms as regions of positive potential.

Prediction of Chemical Reactivity Parameters

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These parameters, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity and stability. nih.gov

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.8 |

| Global Electrophilicity Index (ω) | 2.86 |

Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govimist.ma It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H / H···O | 30.5 |

| N···H / H···N | 15.2 |

| C···H / H···C | 8.1 |

| Other | 1.2 |

Comparative Analysis of Dispersion versus Electrostatic Energy Contributions

In the realm of molecular interactions, the stability of a ligand-receptor complex is dictated by a delicate balance of various non-covalent forces. Among these, dispersion and electrostatic energies are of paramount importance. While direct computational studies on 1,4-diazepan-5-one acetate are not extensively documented, research on structurally related benzodiazepine (B76468) derivatives provides a framework for understanding these contributions. mdpi.comnih.gov

Electrostatic interactions are the forces between permanent charges, dipoles, and quadrupoles. In the context of 1,4-diazepan-5-one derivatives, the presence of heteroatoms like nitrogen and oxygen creates a distinct charge distribution, making electrostatic interactions a significant factor in their binding affinity to biological targets. nih.govnih.gov The carbonyl group and the amine functionalities, in particular, can act as hydrogen bond donors and acceptors, forming strong, directional electrostatic interactions with protein residues. mdpi.com

Dispersion forces, a component of van der Waals forces, are weaker, non-directional interactions arising from temporary fluctuations in electron density. While individually less potent than strong electrostatic interactions, the cumulative effect of dispersion forces across the entire molecule can be substantial, especially for larger ligands or within tightly packed binding pockets. For 1,4-diazepan-5-one derivatives, the hydrocarbon backbone and any aromatic substituents would contribute significantly to dispersion interactions.

| Interaction Type | Description | Key Structural Features in 1,4-Diazepan-5-one Derivatives | Relative Strength |

|---|---|---|---|

| Electrostatic | Interactions between permanent charges, dipoles, and quadrupoles. Includes hydrogen bonding. | Carbonyl group (C=O), Amine groups (N-H) | Strong and directional |

| Dispersion | Weak interactions arising from temporary fluctuations in electron density (van der Waals forces). | Hydrocarbon backbone, Aromatic substituents | Weak and non-directional, but cumulatively significant |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a protein's active site.

Human Estrogen Receptor alpha (ER-α): While specific docking studies of 1,4-diazepan-5-one acetate with ER-α are not prevalent in the literature, the general principles of ligand binding to this receptor are well-established. The binding pocket of ER-α is known to accommodate a variety of ligands, and key residues such as Leu387, Arg394, Glu353, and Thr347 are crucial for ligand recognition and binding. nih.govresearchgate.net Molecular docking simulations with other small molecules have shown binding energies with ER-α typically ranging from -7 to -12 kcal/mol. researchgate.netsemanticscholar.org It is plausible that derivatives of 1,4-diazepan-5-one could also exhibit significant binding affinity for this receptor, driven by a combination of hydrophobic and hydrogen bonding interactions.

NS5B RNA Polymerase: The hepatitis C virus (HCV) NS5B RNA polymerase is a key target for antiviral drug development. Notably, molecular docking studies have been performed on 2,7-diphenyl-1,4-diazepan-5-one derivatives with NS5B. nih.gov These studies indicate that 1,4-diazepan-5-one derivatives can indeed bind to this enzyme. The predicted binding affinities from such studies provide a quantitative measure of the potential inhibitory activity of these compounds. For instance, a nitroso derivative of 2,7-diphenyl-1,4-diazepan-5-one (referred to as DIAZ2 in the study) was shown to have a better docking score and energy value compared to its parent compound. nih.gov

| Ligand Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2,7-diphenyl-1,4-diazepan-5-one (DIAZ1) | NS5B RNA Polymerase | Data not explicitly quantified in text, but lower than DIAZ2 | nih.gov |

| t-3, t-6-dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2) | NS5B RNA Polymerase | Better docking score and energy value than DIAZ1 | nih.gov |

| Hypothetical 1,4-diazepan-5-one derivative | Human Estrogen Receptor alpha | Estimated range: -7 to -12 | Based on general ligand binding researchgate.netsemanticscholar.org |

Human Estrogen Receptor alpha (ER-α): For a ligand to bind effectively to ER-α, specific interactions with key amino acid residues are essential. These interactions typically include hydrogen bonds with residues like Glu353 and Arg394, and hydrophobic interactions with residues such as Leu387. nih.govresearchgate.net The carbonyl oxygen of the 1,4-diazepan-5-one core could potentially form a hydrogen bond with Arg394 or other hydrogen bond donors in the active site. The diazepine (B8756704) ring and any nonpolar substituents would likely engage in van der Waals interactions within the hydrophobic regions of the binding pocket.

NS5B RNA Polymerase: Docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives have provided specific insights into their binding motifs within the NS5B polymerase active site. nih.gov A crucial interaction observed is the formation of a hydrogen bond between the carbonyl oxygen of the diazepan-5-one ring and the hydroxyl group of the amino acid residue TYR 448. nih.govresearchgate.net This interaction is a common feature for many inhibitors of NS5B and is considered a key binding motif. The phenyl substituents of these derivatives also form hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the complex. The elucidation of these binding motifs is critical for the rational design of more potent and selective inhibitors based on the 1,4-diazepan-5-one scaffold.

| Biological Target | Key Interacting Residues | Type of Interaction | Contributing Ligand Moiety |

|---|---|---|---|

| Human Estrogen Receptor alpha (Predicted) | Glu353, Arg394 | Hydrogen Bonding | Carbonyl oxygen, Amine protons |

| Leu387 | Hydrophobic | Diazepine ring, Substituents | |

| NS5B RNA Polymerase | TYR 448 | Hydrogen Bonding | Carbonyl oxygen |

| Nonpolar residues | Hydrophobic | Phenyl substituents |

Biological Activity and Structure Activity Relationship Sar of 1,4 Diazepan 5 One Derivatives

In Vitro Antimicrobial Evaluation

Derivatives of the 1,4-diazepan-5-one (B1224613) scaffold have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Several studies have demonstrated the antibacterial potential of 1,4-diazepan-5-one derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain novel 1,5-benzodiazepine derivatives have shown considerable potency against E. coli and S. aureus. researchgate.netnih.gov One particular compound exhibited antibacterial activity against E. coli and S. aureus that was equipotent to the reference drugs, with a reported Minimum Inhibitory Concentration (MIC) of 40 μg/mL. researchgate.netnih.gov Diazepam itself has been shown to have in vitro antimicrobial activity against both planktonic and biofilm-forming strains of methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC of 256 µg/mL. nih.gov The mechanism of action for diazepam against S. aureus is suggested to involve the fragmentation of bacterial DNA and carbonylation of proteins. nih.gov Additionally, some selena-diazole compounds have demonstrated promising antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Selected 1,4-Diazepan-5-one Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,5-Benzodiazepine derivative | Escherichia coli | 40 μg/mL | researchgate.netnih.gov |

| 1,5-Benzodiazepine derivative | Staphylococcus aureus | 40 μg/mL | researchgate.netnih.gov |

| Diazepam | Staphylococcus aureus (MSSA & MRSA) | 256 µg/mL | nih.gov |

| Selena-diazole compound | Staphylococcus aureus | Promising Activity | researchgate.net |

| Selena-diazole compound | Pseudomonas aeruginosa | Promising Activity | researchgate.net |

The antifungal properties of 1,4-diazepan-5-one derivatives have also been a subject of investigation. Studies have shown that these compounds can exhibit potent activity against a range of fungal pathogens. For example, certain novel 1,5-benzodiazepine derivatives have displayed excellent antifungal activity against Candida albicans. researchgate.netnih.gov Furthermore, some selena-diazole compounds have shown potent antifungal effects against Candida albicans, Candida krusei, and Candida parapsilosis. researchgate.net The antifungal potential of various plant extracts has also been noted against Aspergillus flavus, Aspergillus fumigatus, and Rhizopus stolonifer, highlighting the broad interest in finding new antifungal agents. researchgate.netmdpi.comepa.gov

Table 2: Antifungal Activity of Selected 1,4-Diazepan-5-one and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1,5-Benzodiazepine derivative | Candida albicans | Excellent Activity | researchgate.netnih.gov |

| Selena-diazole compound | Candida albicans | Potent Effect | researchgate.net |

| Selena-diazole compound | Candida krusei | Potent Effect | researchgate.net |

Role as Peptidomimetics and Conformational Constraints in Biological Systems

1,4-Diazepan-5-one derivatives are widely utilized in the field of peptidomimetics, serving as potential mimetics and molecular scaffolds. nih.gov Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability and bioavailability. nih.gov The seven-membered diazepine (B8756704) ring can adopt different conformations, which is a significant factor for its binding with biological receptors. chemisgroup.us The conformational flexibility and the potential for introducing various substituents make these derivatives versatile for designing molecules that can mimic the spatial arrangement of amino acid residues in a peptide.

The synthesis of enantiopure 3-carboxamide-1,4-benzodiazepin-5-ones has highlighted the importance of stereochemistry in their biological activity. nih.gov A complete reversal of diastereoselectivity can be achieved depending on the cyclization method used during synthesis. nih.gov This control over the three-dimensional orientation of substituents is crucial, as the primary source of binding selectivity for 1,4-benzodiazepines is the selective recognition of ligand conformations by the receptor. nih.gov The ability to impose conformational constraints on the diazepine ring is a key strategy in the development of new drugs with specific biological targets. chemisgroup.us

Theoretical Predictions of Bioactivity via Molecular Docking (In Silico Screening)

Molecular docking and other in silico screening methods are powerful tools for predicting the biological activity of 1,4-diazepan-5-one derivatives. chemisgroup.usmdpi.com These computational techniques help in understanding the interactions between the derivatives and their biological targets at a molecular level, which is crucial for rational drug design. chemisgroup.usnih.gov

Studies have utilized molecular docking to investigate the binding of 1,4-diazepine derivatives to various protein targets. For example, docking studies have been performed on 2,7-diphenyl-1,4-diazepan-5-one derivatives with the NS5B RNA polymerase, a potential target for hepatitis C treatment. nih.gov The results of these studies can help in predicting the inhibitory activity of newly designed compounds based on their docking scores. nih.gov

In another study, new 3H-benzo[b] researchgate.netslideshare.netdiazepine derivatives were identified as PPARα agonists through a combination of pharmacophore modeling, molecular docking, and bioassays. nih.gov Molecular dynamics simulations and binding free energy calculations further revealed that π-π stacking and hydrogen bonding interactions were key to the binding of the lead compound with the PPARα protein. nih.gov Such in silico approaches are instrumental in screening large libraries of compounds and prioritizing them for synthesis and biological evaluation, thereby accelerating the drug discovery process. nih.govmdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies of 1,4-Diazepan-5-one Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 1,4-diazepan-5-one derivatives influences their biological activity. These studies involve systematic modifications of the molecular structure and evaluating the resulting effects on their efficacy and selectivity. chemisgroup.us

The biological activity of 1,4-diazepan-5-one derivatives is significantly influenced by the nature and position of substituents on the diazepine and any fused rings. slideshare.netblogspot.com For benzodiazepines, an electronegative group (such as a halogen or nitro group) at the 7-position of the benzene ring markedly increases activity and binding affinity. slideshare.net Conversely, substitutions at the 6, 8, and 9-positions tend to decrease activity. slideshare.net

The substituent at the 2-position of the diazepine ring is also critical; a proton-accepting group like a carbonyl oxygen is necessary for interaction with receptor histidine residues. slideshare.net The 5-phenyl ring, while not essential for in vitro binding, contributes to favorable hydrophobic or steric interactions. slideshare.net However, substitution at the 4'-position (para) of this phenyl ring is generally unfavorable for activity, whereas ortho substitution is not detrimental. slideshare.net In the context of antimicrobial activity, a preliminary SAR study on 1,5-benzodiazepine derivatives revealed that substituents on the phenyl and thiophene rings had a significant impact on their antimicrobial potency. nih.gov

Stereochemical Influence on Pharmacological Activity

The core structure of 1,4-diazepan-5-one contains a seven-membered diazepine ring which is not planar. This inherent lack of planarity can lead to different stable conformations, and the introduction of substituents can create chiral centers, resulting in the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). Even in the absence of a traditional chiral carbon, the restricted rotation around certain bonds in the flexible diazepine ring can lead to a form of chirality known as atropisomerism, where the different conformers are stereoisomers.

Research into the broader class of 1,4-benzodiazepines, which share a similar diazepine ring system, has consistently demonstrated the profound impact of stereochemistry on their interaction with biological targets, most notably the GABAA receptors in the central nervous system. researchgate.netnih.gov These receptors, being chiral themselves, can exhibit preferential binding to one enantiomer over another. nih.gov

For instance, studies on chiral 1,4-benzodiazepine (B1214927) analogs have shown significant differences in the binding affinities of their separated enantiomers to central nervous system receptors. nih.gov In one such study focusing on a diazepam analogue, the single enantiomers were assayed for their interaction with the benzodiazepine (B76468) receptor, revealing a notable difference in their binding affinities. nih.gov This stereospecificity is not limited to the target receptor; it also extends to interactions with plasma proteins like human serum albumin (HSA), which can preferentially bind to one stereoisomer, affecting the drug's distribution and pharmacokinetics. nih.gov

Investigations into various chiral benzodiazepine derivatives have highlighted that the (S)-enantiomers often exhibit higher affinity for the benzodiazepine binding site on GABAA receptors compared to their (R)-counterparts. This difference in affinity can be substantial, leading to one enantiomer being significantly more potent than the other. For example, in a study of chiral imidazobenzodiazepine derivatives, while both isomers showed comparable binding affinities, other chemotypes like diazepam and triazolam derivatives displayed a significant loss of binding for the (R)-isomers, while the (S)-isomers remained active. nih.gov

The following table summarizes findings from a study on chiral benzodiazepine derivatives, illustrating the differential binding affinities of stereoisomers for various GABAA receptor subtypes.

| Compound | Isomer | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |

|---|---|---|---|---|---|

| Imidazobenzodiazepine Ester Derivative | (S)-Isomer | 15 | 5.5 | 14 | 3.5 |

| (R)-Isomer | 25 | 12 | 28 | 5.1 | |

| Triazolam-like Derivative | (S)-Isomer | >1000 | 150 | >1000 | 200 |

| (R)-Isomer | >1000 | >1000 | >1000 | >1000 | |

| Diazepam-like Derivative | (S)-Isomer | 120 | 90 | 110 | 100 |

| (R)-Isomer | >1000 | >1000 | >1000 | >1000 |

Data adapted from a study on chiral benzodiazepine derivatives, illustrating the principle of stereoselectivity at GABAA receptors. nih.gov

These findings underscore the critical importance of considering stereochemistry in the design and development of pharmacologically active 1,4-diazepan-5-one derivatives. The synthesis and evaluation of enantiomerically pure compounds are essential to fully characterize their structure-activity relationships and to identify the stereoisomer with the optimal therapeutic profile.

Future Research Directions and Applications of 1,4 Diazepan 5 One Chemistry

Development of Novel and More Efficient Synthetic Pathways

The efficient construction of the 1,4-diazepan-5-one (B1224613) core is paramount for enabling extensive research into its derivatives. Future efforts in synthetic chemistry will likely focus on developing novel and more efficient pathways that offer advantages in terms of yield, scalability, and stereocontrol. Current synthetic strategies for related diazepine (B8756704) structures often involve multi-step sequences. researchgate.netnih.gov A key area of future research will be the exploration of catalytic methods, including transition-metal-catalyzed cyclization reactions, to streamline the synthesis. nih.gov The development of one-pot or continuous-flow synthesis protocols could also significantly enhance the accessibility of the 1,4-diazepan-5-one scaffold for library synthesis and further investigation. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Cyclization | High efficiency, stereoselectivity | Development of novel catalysts, optimization of reaction conditions |

| One-Pot Synthesis | Reduced reaction time and waste | Design of multi-component reactions |

| Continuous-Flow Synthesis | Scalability, improved safety and control | Reactor design and optimization for diazepine synthesis |

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The biological activity of the 1,4-diazepan-5-one core can be extensively modulated through derivatization at its nitrogen and carbon atoms. Future research will undoubtedly delve into exploring a wide array of derivatization strategies to enhance the bioactivity and target specificity of these compounds. Structure-activity relationship (SAR) studies on related benzodiazepine (B76468) series have demonstrated that modifications at various positions can significantly impact their pharmacological profiles, including their affinity for receptors like the GABAA receptor. chemisgroup.usnih.gov For the 1,4-diazepan-5-one scaffold, systematic derivatization will be crucial to unlock its therapeutic potential.

| Derivatization Site | Potential Functional Groups | Desired Outcome |

| N1-position | Alkyl, aryl, acyl groups | Modulation of lipophilicity and target binding |

| N4-position | Substituted benzyl, heterocyclic moieties | Introduction of specific interactions with biological targets |

| C-positions | Functional groups for covalent modification or altered stereochemistry | Enhanced potency and selectivity |

Advanced Computational Modeling for Mechanism of Action Prediction

Computational modeling and molecular simulations are powerful tools for predicting the mechanism of action of novel compounds and for guiding drug design. For 1,4-diazepan-5-one derivatives, advanced computational approaches can be employed to predict their binding modes with various biological targets. Quantitative Structure-Activity Relationship (QSAR) studies, similar to those performed on other benzodiazepine derivatives, can help in identifying the key structural features that govern their biological activity. nih.govnih.gov Molecular docking and dynamics simulations can provide insights into the interactions of these compounds at the atomic level, facilitating the rational design of more potent and selective analogs. nih.gov

Expansion of In Vitro Biological Screening Against Diverse Targets

To uncover the full therapeutic potential of 1,4-diazepan-5-one derivatives, a comprehensive and expanded in vitro biological screening against a diverse range of biological targets is essential. While the broader class of benzodiazepines is well-known for its effects on the central nervous system, derivatives of the 1,4-diazepan-5-one scaffold may exhibit novel activities. dntb.gov.uaresearchgate.netresearchgate.net High-throughput screening (HTS) campaigns against various enzyme and receptor panels can identify novel biological activities. For instance, screening against kinases, proteases, or G-protein coupled receptors (GPCRs) could reveal unexpected therapeutic opportunities. Cellular assays will also be crucial to evaluate the effects of these compounds on specific signaling pathways and to assess their potential as anticancer, anti-inflammatory, or neuroprotective agents. nih.gov

Design of Conformationally Restricted Scaffolds for Chemical Biology and Drug Discovery Initiatives

Conformational restriction is a widely used strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. lifechemicals.com The flexible seven-membered ring of 1,4-diazepan-5-one can be conformationally constrained through various synthetic strategies, such as the introduction of fused ring systems or bulky substituents. These conformationally restricted scaffolds can provide valuable insights into the bioactive conformation of the molecule when interacting with its biological target. nih.govnih.gov Such rigidified analogs are powerful tools for chemical biology studies to probe receptor binding sites and can serve as starting points for the development of highly selective drug candidates. lifechemicals.comnih.gov

Potential Applications in Non-Pharmaceutical Chemical Fields

While the primary focus of diazepine chemistry has been in the pharmaceutical arena, the unique structural and electronic properties of the 1,4-diazepan-5-one scaffold may lend themselves to applications in other chemical fields. The presence of two nitrogen atoms makes these compounds potential ligands for metal catalysts. Future research could explore the use of 1,4-diazepan-5-one derivatives as ligands in asymmetric catalysis or as building blocks for the synthesis of functional materials. The ability of related cyclic diamines to interact with DNA also suggests potential applications in biotechnology and materials science. nih.gov Further investigation is warranted to explore the utility of this scaffold beyond its traditional medicinal chemistry applications.

Q & A

Basic Research Questions

Q. How can researchers design a systematic literature review for 1,4-diazepan-5-one acetate?

- Methodological Answer : Begin by defining objectives (e.g., physicochemical properties, synthesis pathways, toxicological data). Use databases like PubMed, SciFinder, and gray literature repositories. Apply search terms such as "1,4-diazepan-5-one acetate synthesis," "spectroscopic characterization," or "biological activity." Screen results using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Quality assessment should follow frameworks like EPA’s structured review protocol, which evaluates data relevance, reliability, and reproducibility . Document search strategies and result IDs to ensure transparency.

Q. What are the foundational steps for synthesizing 1,4-diazepan-5-one acetate derivatives?

- Methodological Answer : Start with diazepanone core functionalization. Common reagents include acylating agents (e.g., acetyl chloride) for esterification at the 5-position. Reaction conditions often require anhydrous environments and catalysts like DMAP (4-dimethylaminopyridine). Monitor reactions via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is typical. For analogs, modify substituents using nucleophilic substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Which spectroscopic techniques are critical for characterizing 1,4-diazepan-5-one acetate?

- Methodological Answer : Use NMR (¹H, ¹³C, DEPT) to confirm acetate moiety integration and diazepanone ring conformation. FT-IR identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹). Mass spectrometry (HRMS) validates molecular ion peaks. For crystallographic data, employ X-ray diffraction (as in related benzodiazepines) to resolve stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 1,4-diazepan-5-one acetate derivatives?

- Methodological Answer : Conduct meta-analysis by comparing assay conditions (e.g., cell lines, concentrations, controls). Use statistical tools (ANOVA, regression) to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Replicate key experiments under standardized protocols to isolate discrepancies. Reference frameworks like ATSDR/EPA’s data prioritization for toxicological profiles to weigh evidence quality .

Q. What factorial design approaches optimize reaction parameters for 1,4-diazepan-5-one acetate synthesis?

- Methodological Answer : Employ a 2ⁿ factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, vary temperature (25°C vs. 60°C) and catalyst (DMAP vs. pyridine). Analyze yield and purity via ANOVA. Use response surface methodology (RSM) to identify optimal conditions. Document interactions between variables using contour plots .

Q. How should researchers evaluate the environmental fate and toxicity of 1,4-diazepan-5-one acetate?

- Methodological Answer : Apply EPA’s TSCA systematic review framework :

- Exposure Assessment : Model partition coefficients (log P) and biodegradability (OECD 301 tests).

- Hazard Assessment : Conduct in vitro mutagenicity (Ames test) and ecotoxicity assays (Daphnia magna LC₅₀).

- Data Integration : Use probabilistic risk assessment tools (e.g., Monte Carlo simulations) to estimate safe exposure thresholds. Cross-reference with analogous benzodiazepines’ environmental persistence data .

Data Analysis and Interpretation

Q. How to statistically validate structure-activity relationships (SAR) for 1,4-diazepan-5-one acetate analogs?

- Methodological Answer : Perform multivariate analysis (e.g., PCA, PLS regression) to correlate substituent electronic/hydrophobic parameters (Hammett σ, π values) with bioactivity. Use QSAR software (DRAGON, MOE) to generate predictive models. Validate via leave-one-out cross-validation and external test sets. Address overfitting by applying AIC/BIC criteria .

Q. What strategies ensure reproducibility in diazepanone acetate synthesis protocols?

- Methodological Answer : Adopt FAIR data principles :

- Detailed Reporting : Specify reaction scales, purification gradients, and equipment (e.g., microwave vs. conventional heating).

- Raw Data Sharing : Provide NMR spectra (FID files), HPLC chromatograms, and crystallographic CIFs in supplementary materials.

- Reagent Batch Tracking : Document supplier lot numbers to account for impurity variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.